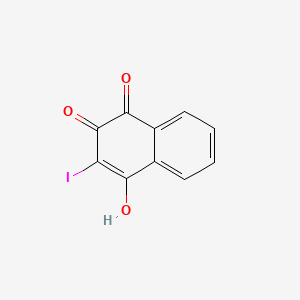

2-Hydroxy-3-iodo-1,4-naphthoquinone

Descripción general

Descripción

2-Hidroxi-3-yodonaftaceno-1,4-diona es un compuesto orgánico con la fórmula molecular C10H5IO3. Es un derivado de la naftoquinona, caracterizado por la presencia de un grupo hidroxilo en la segunda posición y un átomo de yodo en la tercera posición en el anillo de naftaleno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-Hidroxi-3-yodonaftaceno-1,4-diona típicamente implica la yodación de 2-hidroxi-1,4-naftoquinona. Un método común incluye la reacción de 2-hidroxi-1,4-naftoquinona con yodo en presencia de un agente oxidante como el yodato de potasio. La reacción generalmente se lleva a cabo en un medio ácido, a menudo utilizando ácido acético como solvente. Las condiciones de reacción se controlan cuidadosamente para asegurar la yodación selectiva en la tercera posición.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para 2-Hidroxi-3-yodonaftaceno-1,4-diona no están ampliamente documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y las concentraciones de reactivos, para lograr altos rendimientos y pureza. La producción industrial también puede implicar procesos de flujo continuo para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

2-Hidroxi-3-yodonaftaceno-1,4-diona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar aún más para formar diferentes derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la estructura de quinona en derivados de hidroquinona.

Sustitución: El átomo de yodo puede ser sustituido por otros nucleófilos, lo que lleva a la formación de varias naftoquinonas sustituidas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas, los tioles y los haluros se pueden utilizar en reacciones de sustitución, típicamente en condiciones básicas o neutras.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varias naftoquinonas sustituidas, hidroquinonas y otros derivados de quinona, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

2-Hidroxi-3-yodonaftaceno-1,4-diona tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas y como un reactivo en varias reacciones orgánicas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se está investigando su posible uso como agente terapéutico, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.

Industria: Se utiliza en el desarrollo de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 2-Hidroxi-3-yodonaftaceno-1,4-diona implica su interacción con componentes celulares, lo que lleva a varios efectos biológicos. El compuesto puede generar especies reactivas de oxígeno (ROS) a través del ciclo redox, lo que puede inducir estrés oxidativo en las células. Este estrés oxidativo puede conducir a la muerte celular, haciendo que el compuesto sea un posible agente anticancerígeno. Además, el átomo de yodo en la molécula puede participar en la unión halógena, lo que influye en sus interacciones con los objetivos biológicos.

Comparación Con Compuestos Similares

Compuestos similares

2-Hidroxi-1,4-naftoquinona: Carece del átomo de yodo, lo que lo hace menos reactivo en ciertas reacciones de sustitución.

2-Hidroxi-3-metilnaftaleno-1,4-diona:

2-Hidroxi-3-cloro-naftaleno-1,4-diona: Contiene un átomo de cloro en lugar de yodo, lo que afecta su reactividad y aplicaciones.

Singularidad

2-Hidroxi-3-yodonaftaceno-1,4-diona es único debido a la presencia del átomo de yodo, que mejora su reactividad en reacciones de sustitución y sus posibles actividades biológicas. El átomo de yodo también contribuye a la capacidad del compuesto para formar enlaces halógenos, lo que influye en sus interacciones con los objetivos biológicos y lo convierte en un compuesto valioso en la investigación de química medicinal.

Propiedades

IUPAC Name |

4-hydroxy-3-iodonaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5IO3/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAAEHKHRCUSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5IO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286464 | |

| Record name | 4-Hydroxy-3-iodo-1,2-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572874-62-5 | |

| Record name | 4-Hydroxy-3-iodo-1,2-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572874-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-iodo-1,2-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.